

# AZD7624 Clinical Trial in COPD: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD7624  |           |
| Cat. No.:            | B1666237 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information and troubleshooting guidance regarding the clinical trial of **AZD7624**, an inhaled p38 mitogen-activated protein kinase (MAPK) inhibitor, for the treatment of Chronic Obstructive Pulmonary Disease (COPD). The trial was discontinued, and this resource aims to address specific questions researchers may have about the reasons for discontinuation, the experimental design, and the underlying scientific rationale.

# Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the **AZD7624** clinical trial in COPD?

A1: The primary reason for the discontinuation of the **AZD7624** clinical trial in patients with COPD was a lack of efficacy. The "Proof of Principle" study showed no statistically significant difference between **AZD7624** and placebo in the primary endpoint, which was the time to the first moderate or severe COPD exacerbation.[1]

Q2: What was the mechanism of action for **AZD7624**?

A2: **AZD7624** is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha ( $\alpha$ ) and beta ( $\beta$ ) isoforms. The p38 MAPK signaling pathway is a key regulator of pro-inflammatory mediators, and its activation is increased in the lungs of COPD patients,



correlating with disease severity and exacerbations.[1][2] The therapeutic hypothesis was that by inhibiting p38 $\alpha$ , **AZD7624** would reduce lung inflammation and consequently decrease the frequency of exacerbations.[1][2]

Q3: Were there any promising results from earlier studies with AZD7624?

A3: Yes, an early-stage study in healthy volunteers using a lipopolysaccharide (LPS) challenge model showed promising results. In this study, a single inhaled dose of **AZD7624** significantly reduced LPS-induced inflammatory markers in both sputum and blood.[1][3] This suggested that the drug had a potent anti-inflammatory effect.

Q4: Were there any safety concerns with AZD7624?

A4: The published data indicates that **AZD7624** was generally well-tolerated in the clinical trials.[4] In the Phase II study, the incidence of adverse events was higher in the **AZD7624** arm for most reported categories, with the most common being COPD, dyspnea, and cough.[4] However, the discontinuation was primarily due to the lack of efficacy, not safety.

Q5: Did AZD7624 show any effect on biomarkers in the COPD patient trial?

A5: In the "Proof of Principle" study with COPD patients, there was no statistically significant difference in the levels of C-reactive protein (CRP), interleukin-6 (IL-6), and macrophage inflammatory protein-1 $\beta$  (MIP-1 $\beta$ ) between the **AZD7624** and placebo groups at the end of the study.[4]

### **Troubleshooting and Experimental Guidance**

This section provides insights into potential experimental challenges and detailed protocols relevant to the **AZD7624** clinical trial.

### **Experimental Protocols**

- 1. In Situ Proximity Ligation Assay (isPLA) for Phosphorylated p38α in Lung Tissue
- Objective: To visualize and quantify the activation of p38α MAPK in lung tissue samples from COPD patients and controls.

### Troubleshooting & Optimization





Principle: The isPLA technique allows for the detection of protein modifications, such as
phosphorylation, with high specificity and sensitivity within intact tissue sections. It utilizes
pairs of oligonucleotide-labeled antibodies (proximity probes) that bind to the target protein.
When the probes are in close proximity, the oligonucleotides can be ligated to form a circular
DNA molecule, which is then amplified via rolling circle amplification. The amplified product is
detected using fluorescently labeled probes, appearing as distinct spots in microscopy
images.

#### Detailed Methodology:

- Tissue Preparation:
  - Obtain formalin-fixed, paraffin-embedded (FFPE) lung tissue sections (4-5 μm thick) from COPD patients and healthy controls.
  - Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol washes.
  - Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

#### Blocking:

- Block non-specific antibody binding by incubating the sections with a blocking solution (e.g., containing serum from the species of the secondary antibody) for 30-60 minutes at room temperature.
- Primary Antibody Incubation:
  - Incubate the sections with two primary antibodies targeting p38α and its phosphorylated form, raised in different species (e.g., rabbit anti-phospho-p38α and mouse anti-p38α).
     The antibodies should be diluted in an appropriate antibody diluent.
  - Incubate overnight at 4°C in a humidified chamber.
- Proximity Ligation:



- Wash the sections to remove unbound primary antibodies.
- Apply the PLA probes (secondary antibodies conjugated with oligonucleotides, specific for the primary antibody species) and incubate for 1-2 hours at 37°C.
- Wash the sections and then add the ligation solution containing the ligase and two connector oligonucleotides. Incubate for 30 minutes at 37°C.

#### Amplification:

- Wash the sections and apply the amplification solution containing polymerase and fluorescently labeled nucleotides.
- Incubate for 90-120 minutes at 37°C in a dark, humidified chamber.
- Mounting and Imaging:
  - Wash the sections and mount with a mounting medium containing DAPI for nuclear counterstaining.
  - Visualize the PLA signals using a fluorescence microscope. Each fluorescent spot represents a single detected phosphorylated p38α molecule.

#### Quantification:

 Use image analysis software to quantify the number of PLA signals per cell or per defined tissue area.

#### 2. Human Lipopolysaccharide (LPS) Inhalation Challenge

- Objective: To induce a controlled, transient inflammatory response in the airways of healthy volunteers to assess the pharmacodynamic effects of an investigational anti-inflammatory drug like AZD7624.
- Principle: Inhalation of LPS, a component of the outer membrane of Gram-negative bacteria, mimics aspects of the inflammatory response seen in bacterial infections and COPD exacerbations. This model allows for the evaluation of a drug's ability to suppress key inflammatory markers.



#### Detailed Methodology:

- Subject Screening and Preparation:
  - Recruit healthy, non-smoking volunteers who meet specific inclusion and exclusion criteria (e.g., normal lung function, no recent respiratory infections).
  - Obtain informed consent.
  - Subjects should abstain from strenuous exercise and alcohol for 24 hours prior to the challenge.

#### Drug Administration:

Administer a single inhaled dose of AZD7624 (e.g., 1200 mcg) or placebo in a randomized, double-blind, crossover fashion.[4] There should be a sufficient washout period between treatments.

#### LPS Challenge:

- Approximately 30 minutes after drug administration, subjects inhale a nebulized solution of purified LPS (e.g., from E. coli). The dose should be standardized (e.g., 45,000 Endotoxin Units).
- Sputum Induction and Blood Sampling:
  - Collect induced sputum samples at a specified time point after the LPS challenge (e.g., 6 hours) by having the subject inhale nebulized hypertonic saline to promote sputum production.
  - Collect blood samples at baseline and at multiple time points post-LPS challenge (e.g., 0.25, 6.5, 12, and 24 hours) to measure systemic inflammatory markers.

#### Biomarker Analysis:

• Process the sputum to isolate inflammatory cells (e.g., neutrophils) and the supernatant for analysis of cytokines and chemokines (e.g., TNF-α, IL-6, IL-8, MIP-1β).



- Analyze blood samples for total and differential cell counts and for systemic inflammatory markers (e.g., CRP, IL-6, MIP-1β).
- Safety Monitoring:
  - Monitor subjects for adverse events, including flu-like symptoms, changes in lung function (spirometry), and vital signs throughout the study.

### **Data Presentation**

**Table 1: Patient Demographics and Baseline** 

**Characteristics (Proof of Principle Study)** 

| Characteristic                                                      | AZD7624 (n=107) | Placebo (n=105) |
|---------------------------------------------------------------------|-----------------|-----------------|
| Age (years), mean (SD)                                              | 63.5 (7.8)      | 63.8 (8.1)      |
| Sex, n (%)                                                          |                 |                 |
| Male                                                                | 64 (59.8)       | 63 (60.0)       |
| Female                                                              | 43 (40.2)       | 42 (40.0)       |
| Race, n (%)                                                         |                 |                 |
| White                                                               | 102 (95.3)      | 101 (96.2)      |
| Black                                                               | 3 (2.8)         | 2 (1.9)         |
| Asian                                                               | 2 (1.9)         | 2 (1.9)         |
| Smoking Status, n (%)                                               |                 |                 |
| Current Smoker                                                      | 38 (35.5)       | 39 (37.1)       |
| Ex-smoker                                                           | 69 (64.5)       | 66 (62.9)       |
| Post-bronchodilator FEV1 (% predicted), mean (SD)                   | 53.1 (12.1)     | 52.8 (12.3)     |
| History of ≥2 moderate/severe exacerbations in the past year, n (%) | 107 (100)       | 105 (100)       |



Data adapted from Patel NR, et al. Int J Chron Obstruct Pulmon Dis. 2018.

Table 2: Efficacy Results of the AZD7624 "Proof of

Principle" Study in COPD Patients

| Endpoint                                                       | AZD7624 | Placebo | Hazard Ratio<br>(95% CI) | p-value |
|----------------------------------------------------------------|---------|---------|--------------------------|---------|
| Time to first moderate or severe exacerbation or early dropout | N/A     | N/A     | 1.39 (0.81, 2.40)        | 0.24    |
| Time to first<br>moderate or<br>severe COPD<br>exacerbation    | N/A     | N/A     | 1.53 (0.85, 2.76)        | 0.15    |

Data adapted from Patel NR, et al. Int J Chron Obstruct Pulmon Dis. 2018.

**Table 3: Key Biomarker Results from the LPS Challenge** 

**Study in Healthy Volunteers** 

| Biomarker                  | Reduction with AZD7624 vs. Placebo | p-value |
|----------------------------|------------------------------------|---------|
| Sputum Neutrophil Increase | 56.8%                              | <0.001  |
| Sputum TNF-α Increase      | 85.4%                              | <0.001  |
| Sputum IL-6 Increase       | 76.5%                              | N/A     |
| Blood Neutrophil Increase  | 43.5%                              | N/A     |
| Blood IL-6 Increase        | 70%                                | N/A     |
| Blood CRP Increase         | 93%                                | N/A     |



Data adapted from Patel NR, et al. Int J Chron Obstruct Pulmon Dis. 2018 and MedPage Today, 2015.[2][3]

## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: p38 MAPK Signaling Pathway and the inhibitory action of AZD7624.





Click to download full resolution via product page

Caption: Workflow of the Lipopolysaccharide (LPS) Challenge Study.





Click to download full resolution via product page

Caption: Logical flow leading to the discontinuation of the AZD7624 clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. The development of AZD7624 for prevention of exacerbations in COPD: a randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. medpagetoday.com [medpagetoday.com]
- 4. The development of AZD7624 for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD7624 Clinical Trial in COPD: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666237#reasons-for-azd7624-clinical-trial-discontinuation-in-copd]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com